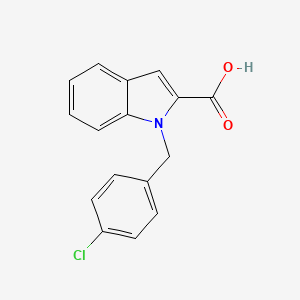
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
This compound acts as a putative inhibitor of MRP1 . By inhibiting MRP1, it can potentially alter the transport of various molecules across the cell membranes . .
Biochemical Pathways
Given its role as a putative inhibitor of mrp1, it can be inferred that it may affect pathways involving the transport of various molecules across cell membranes .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
As a putative inhibitor of MRP1, it is expected to alter the transport of various molecules across cell membranes . The specific effects would depend on the types of molecules whose transport is affected.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with multidrug resistance-associated protein 1 (MRP1), acting as a putative inhibitor . The interaction with MRP1 suggests that this compound may influence the transport of various substrates across cellular membranes, potentially affecting drug resistance mechanisms. Additionally, the compound’s indole core structure allows it to participate in various biochemical pathways, including those involving oxidative stress and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. Studies have demonstrated that this compound exhibits potent cytotoxicity against several human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The cytotoxic effects are attributed to the compound’s ability to activate caspase enzymes, leading to apoptosis in cancer cells. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s interaction with MRP1 suggests that it may inhibit the transport of specific substrates, thereby modulating cellular responses to various stimuli . Additionally, the compound’s ability to activate caspase enzymes indicates that it may induce apoptosis through the intrinsic pathway. This involves the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and subsequent activation of downstream caspases, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Degradation products may also form over time, potentially altering the compound’s biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can influence its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with MRP1 suggests that it may be actively transported across cellular membranes, influencing its localization and accumulation within different tissues . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to mitochondria may facilitate its role in inducing apoptosis through the intrinsic pathway. Additionally, the compound’s distribution within the cell can affect its interactions with various biomolecules and its overall biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, 4-chlorobenzyl chloride.
Major Products:
Oxidation Products: Oxidized derivatives of the indole compound.
Reduction Products: Alcohol derivatives of the indole compound.
Substitution Products: Various substituted indole derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid: Similar structure with the carboxylic acid group at the third position.
1-(4-Chlorobenzyl)-1H-indole-2-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.
1-(4-Chlorobenzyl)-1H-indole-2-methanol: Similar structure with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness: 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group and the carboxylic acid group at the second position of the indole ring contributes to its specific reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQMDNBLKHSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

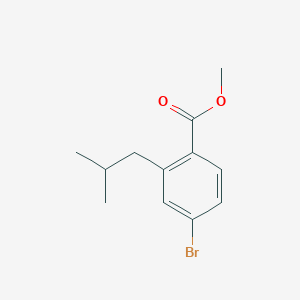
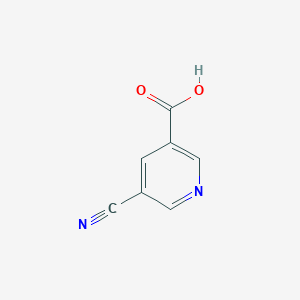
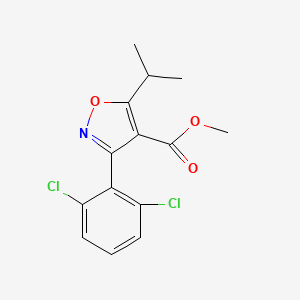
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
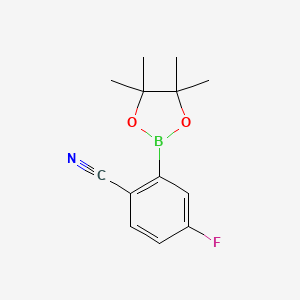
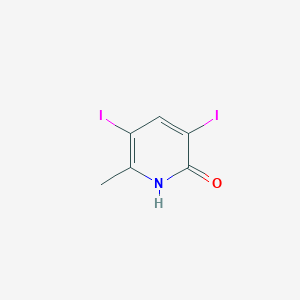
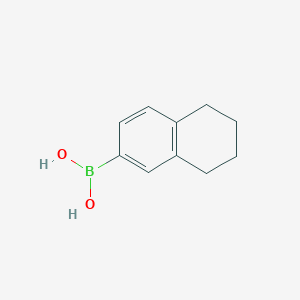

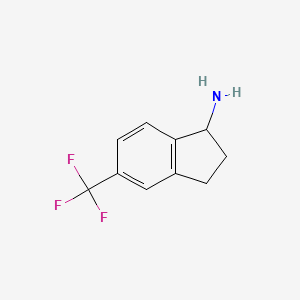
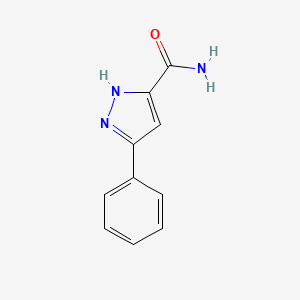
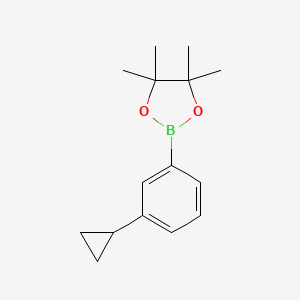

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
